Octyl 2-(4-chloro-2-methylphenoxy)propanoate

Catalog No.
S1543609
CAS No.
161922-37-8
M.F
C18H27ClO3
M. Wt
326.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl 2-(4-chloro-2-methylphenoxy)propanoate

CAS Number

161922-37-8

Product Name

Octyl 2-(4-chloro-2-methylphenoxy)propanoate

IUPAC Name

octyl 2-(4-chloro-2-methylphenoxy)propanoate

Molecular Formula

C18H27ClO3

Molecular Weight

326.9 g/mol

InChI

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3

InChI Key

QWQMRXFSCXUHMR-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Canonical SMILES

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Identification

Octyl 2-(4-chloro-2-methylphenoxy)propanoate is also known as Mecoprop-2-octyl ester CymitQuimica: . It belongs to the class of organic compounds called 2-phenoxypropionic acid esters ContaminantDB: .

Application in Separation Science

Research has explored the use of Octyl 2-(4-chloro-2-methylphenoxy)propanoate as a standard for separation techniques in high-performance liquid chromatography (HPLC) SIELC Technologies: . HPLC is a valuable tool for separating and analyzing mixtures of compounds. Studies have demonstrated successful separation of Octyl 2-(4-chloro-2-methylphenoxy)propanoate using reverse-phase HPLC columns with mobile phases containing acetonitrile, water, and phosphoric acid SIELC Technologies: . This method offers advantages like simple conditions and scalability, making it useful for isolating impurities or analyzing pharmacokinetics of the compound.

Octyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound classified as an ester. Its molecular formula is C18H27ClO3C_{18}H_{27}ClO_3, and it has a molecular weight of approximately 326.86 g/mol. The compound features an octyl group linked to the ester functional group derived from 2-(4-chloro-2-methylphenoxy)propionic acid. This unique structure contributes to its potential applications in various fields, including biology, medicine, and industrial chemistry .

The mechanism of action for Octyl 2-(4-chloro-2-methylphenoxy)propanoate is not documented in available scientific research. However, related 2-phenoxypropionic acid esters can act as herbicides by disrupting auxin, a plant growth hormone [].

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding 2-(4-chloro-2-methylphenoxy)propionic acid and octanol.
  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions, leading to various substituted derivatives .

Common Reagents and Conditions

  • Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic medium.
  • Substitution: Nucleophiles such as amines or thiols are used under appropriate conditions to replace the chlorine atom.

Research indicates that Octyl 2-(4-chloro-2-methylphenoxy)propanoate exhibits potential biological activity. It has been studied for its interactions with biological systems, including:

  • Enzyme Inhibition: The compound may bind to active sites of enzymes, inhibiting their activity.
  • Receptor Binding: It may interact with specific cellular receptors, modulating various signaling pathways.
  • Oxidative Stress Induction: The compound could induce oxidative stress within cells, leading to diverse biological effects .

The synthesis of Octyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with octanol. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to optimize reaction efficiency and yield. Advanced catalytic systems and purification techniques, such as distillation or crystallization, ensure the production of high-purity compounds suitable for various applications .

Octyl 2-(4-chloro-2-methylphenoxy)propanoate has several notable applications:

  • Biological Research: It is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Industrial Use: The compound is utilized in developing specialty chemicals, coatings, and polymers due to its unique structural properties.
  • Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC), making it useful for pharmacokinetics studies .

Studies have indicated that Octyl 2-(4-chloro-2-methylphenoxy)propanoate may interact with various biological targets, influencing enzyme activity and receptor signaling pathways. Its potential effects on cellular mechanisms are still under investigation, highlighting the need for further research into its biological implications .

Several compounds share structural similarities with Octyl 2-(4-chloro-2-methylphenoxy)propanoate. Notable examples include:

Compound NameCAS NumberKey Features
Mecoprop isooctyl ester66423-13-0Similar structure; used as a herbicide.
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-isooctyl ester66423-13-0Shares functional groups; potential agricultural applications.
Chlorophenoxy propionic acid derivativesVariousRelated compounds with similar phenoxy structures; used in herbicides.

Uniqueness of Octyl 2-(4-chloro-2-methylphenoxy)propanoate

What sets Octyl 2-(4-chloro-2-methylphenoxy)propanoate apart from these similar compounds is its specific octyl group attachment and the unique combination of chlorinated phenoxy structure which may confer distinct biological activities and industrial applications not found in others .

XLogP3

6.9

Dates

Last modified: 04-14-2024

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